

Advanced Characterization of Phenoxy-Propionamidine: MS Fragmentation Dynamics and Methodological Comparison

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Compound of Interest

Compound Name:	3-Phenoxy-propionamidine hydrochloride
CAS No.:	857943-48-7
Cat. No.:	B1660930

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Executive Summary & Comparison Overview

Phenoxy-propionamidine (3-phenoxypropanimidamide) represents a critical structural scaffold in medicinal chemistry, bridging the gap between simple aryl amidines and complex bis-amidine drugs like pentamidine. In drug development, accurate identification of this moiety is essential for impurity profiling and metabolite tracking.

This guide compares the MS/MS fragmentation pattern of Phenoxy-propionamidine with:

- Benzamidine: The simplest aromatic amidine reference.
- Propamidine: A complex bis-amidine therapeutic.

Verdict: Phenoxy-propionamidine exhibits a unique "Hybrid Fragmentation" signature, combining the neutral ammonia loss characteristic of amidines with the ether cleavage typical

of phenoxy-alkyl chains. This dual signature offers superior specificity in complex matrices compared to the singular loss patterns of benzamidine.

Comparative Performance Matrix

Feature	Phenoxy-Propionamidine	Benzamidine (Alternative 1)	Propamidine (Alternative 2)
Molecular Ion [M+H] ⁺	m/z 165	m/z 121	m/z 313 (singly), 157 (doubly)
Primary Fragment (Base Peak)	m/z 148 [M+H - NH ₃] ⁺	m/z 104 [M+H - NH ₃] ⁺	m/z 296 [M+H - NH ₃] ⁺
Secondary Diagnostic Ion	m/z 77 (Phenyl ⁺) & m/z 107 (Ph-O-CH ₂ ⁺)	m/z 77 (Phenyl ⁺)	m/z 120 (Amidinophenyl ⁺)
Ionization Efficiency (ESI ⁺)	High (Alkyl-amidine basicity pKa ~12)	High (Aryl-amidine)	Very High (Bis-cationic potential)
Specificity	Excellent (Dual diagnostic losses)	Moderate (Common m/z 104 interference)	High (Unique doubly charged species)

Mechanistic Insight: The Fragmentation Pathway

The fragmentation of phenoxy-propionamidine under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by two competing mechanisms: Charge-Remote Fragmentation (at the ether linkage) and Charge-Proximal Elimination (at the amidine).

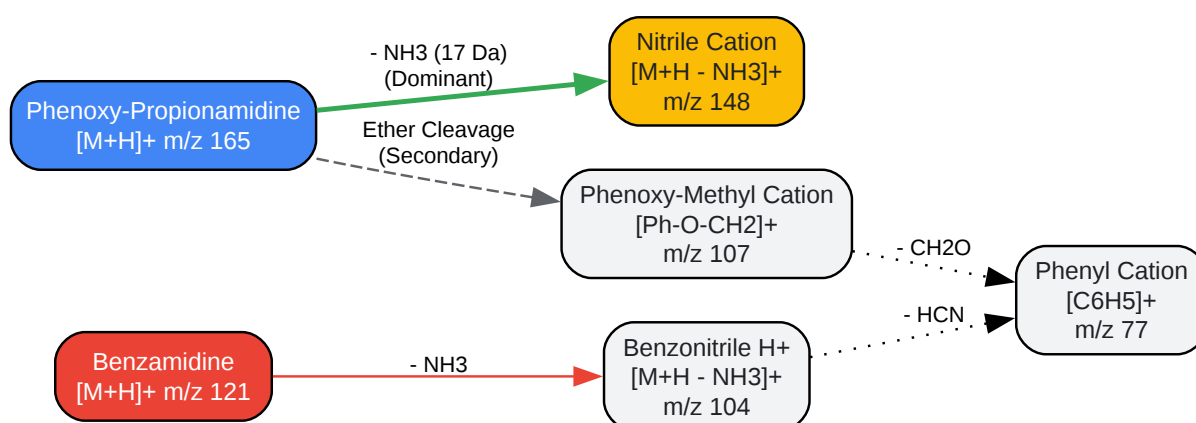
Key Mechanisms[5]

- Amidine-Nitrile Transition (Dominant): The most abundant pathway is the expulsion of a neutral ammonia molecule (, 17 Da) from the protonated amidine group. This yields a resonance-stabilized nitrile cation or cyclic iminium species.
 - Transition:
 - Observed m/z:

- Ether Linkage Cleavage: Secondary fragmentation involves the homolytic or heterolytic cleavage of the bond.
 - Pathway A: Formation of the phenoxy radical/cation (less common in ESI+ unless induced).
 - Pathway B: Loss of the phenol moiety (neutral loss of 94 Da), leaving the charged alkyl-amidinium/nitrile chain.
 - Observed m/z: (low abundance) or generation of () if charge migration occurs.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for Phenoxy-propionamidinium compared to Benzamidinium.



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Caption: Comparative fragmentation tree showing the unique ether-derived fragments of Phenoxy-propionamidine vs. the linear decay of Benzamidine.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity (Trustworthiness), follow this standardized LC-MS/MS protocol. This workflow is designed to maximize the detection of the amidine-specific neutral loss.

Materials & Reagents[3][6][7]

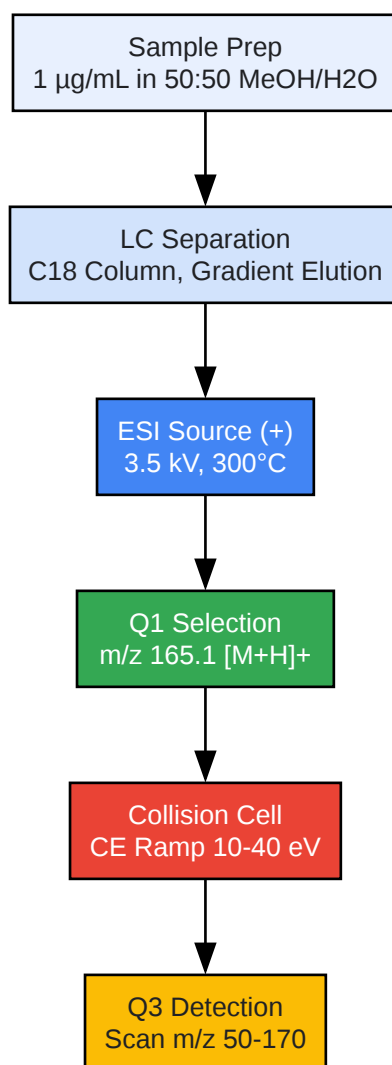
- Analyte: 3-Phenoxy-propionamidine HCl (Purity >98%).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 μ m).

Step-by-Step Methodology

- Sample Preparation: Dissolve 1 mg of Phenoxy-propionamidine in 1 mL of 50:50
. Dilute to 1 μ g/mL for direct infusion or LC injection.
- Source Optimization (ESI+):
 - Set Capillary Voltage to 3.5 kV.
 - Rationale: Amidines are highly basic; excessive voltage may cause in-source fragmentation (isobaric interference).
- MS/MS Acquisition (Targeted):
 - Precursor Ion: Select m/z 165.1.
 - Collision Energy (CE) Ramp: Apply a ramp from 10 eV to 40 eV.

- Checkpoint: At low CE (10-15 eV), the parent ion (165) should dominate. At medium CE (20-25 eV), the m/z 148 peak must appear as the base peak.
- Data Validation:
 - Verify the mass difference:
(Confirmation of Amidine).
 - Check for m/z 77 or 107 at high CE (>35 eV) to confirm the phenoxy tail.

Analytical Workflow Diagram



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Caption: Optimized LC-MS/MS workflow for selective detection of Phenoxy-propionamide.

Detailed Data Analysis

The following table summarizes the theoretical and observed fragment ions, providing a reference for spectral interpretation.

Table 1: MS/MS Fragment Ion List

m/z (Observed)	Formula (Proposed)	Fragment Identity	Relative Abundance (Est.)	Mechanism
165.1		Parent Ion [M+H] ⁺	10-100% (CE dependent)	Protonation at Amidine N
148.1		[M+H - NH ₃] ⁺	100% (Base Peak)	Amidine-to-Nitrile conversion
107.0		Phenoxy-methyl cation	20-40%	C-C cleavage alpha to ether
94.0		Phenol radical cation	<5%	Rare in ESI (common in EI)
77.0		Phenyl cation	15-30%	Aromatic ring degradation
71.1		Propionamide tail	5-10%	C-O Ether cleavage (charge retention on N)

Interpretation Guide

- Presence of m/z 148: Confirms the amidine functionality. If this peak is missing, the compound is likely an amide or ester analog.
- Presence of m/z 107/77: Confirms the phenoxy moiety.
- Absence of m/z 91 (Tropylium): While common in alkyl-benzenes, the oxygen atom in the phenoxy group often directs fragmentation towards m/z 77 or 107 rather than the tropylium

rearrangement seen in pure alkyl chains.

References

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